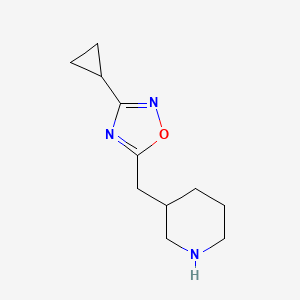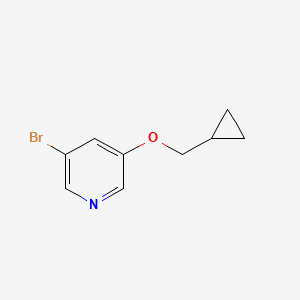
3-Bromo-5-(cyclopropylmethoxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-(cyclopropylmethoxy)pyridine is a pyridine derivative with the CAS Number: 1383133-14-9 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-(cyclopropylmethoxy)pyridine is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 .Physical And Chemical Properties Analysis
3-Bromo-5-(cyclopropylmethoxy)pyridine is stored at refrigerated temperatures .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and similar compounds have been synthesized and evaluated against tumor-cell lines and viruses. However, no marked biological activity was found in these studies (Hemel et al., 1994).
Antiviral Activity
- Certain pyridine derivatives showed significant antiretroviral activity in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Ligand in Color Tuning
- Pyridine derivatives have been used in synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with varying redox and emission properties, useful in organic light-emitting devices (Stagni et al., 2008).
Generating Acid Sites on Silica
- Pyridine adsorption studies have been conducted to understand the generation of Lewis and Brønsted acid sites on silica doped with various cations, a process relevant in catalysis (Connell & Dumesic, 1987).
Affinity for Nicotinic Acetylcholine Receptors
- Analogues of 3-(2(S)-Azetidinylmethoxy)pyridine have been synthesized, showing high affinity for nicotinic acetylcholine receptors, which could be useful in pharmacological research (Koren et al., 1998).
Synthesis of Hyperbranched Polyelectrolytes
- 3,5-Bis(bromomethyl)pyridine hydrobromide has been used to synthesize new hyperbranched polyelectrolytes, indicating potential applications in material science (Monmoton et al., 2008).
Novel Pyridine-Based Derivatives
- Novel pyridine derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions, showing potential as chiral dopants for liquid crystals and having various biological activities (Ahmad et al., 2017).
Antiviral Activity of Tubercidin Analogues
- C-5 substituted tubercidin analogues have been evaluated for their antiviral properties against various viruses, showing significant activity against RNA viruses (Bergstrom et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKMTBYQYDDNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(cyclopropylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)
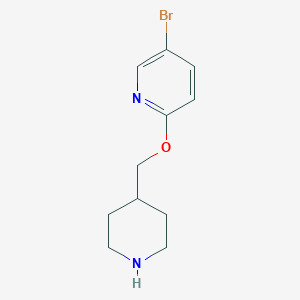
![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)
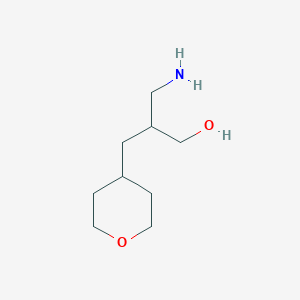
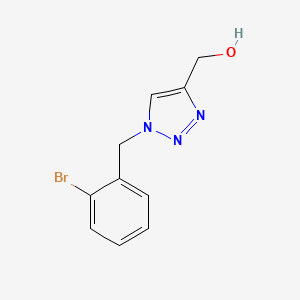
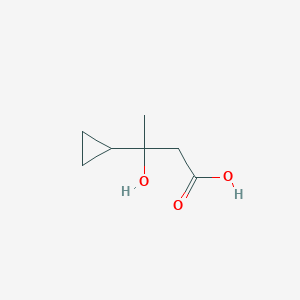
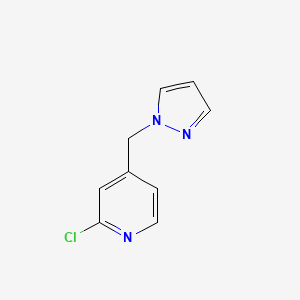
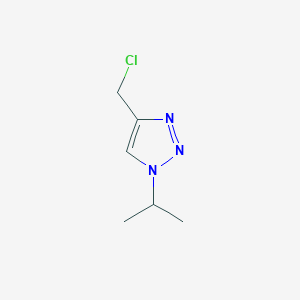
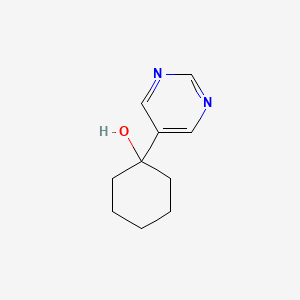
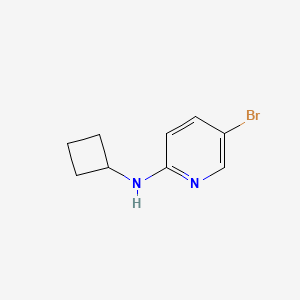
![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
